N-(1-Oxo-4-(1-pyrenyl)butyl)-L-phenylalanine

Übersicht

Beschreibung

N-(1-Oxo-4-(1-pyrenyl)butyl)-L-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C29H25NO3 and its molecular weight is 435.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

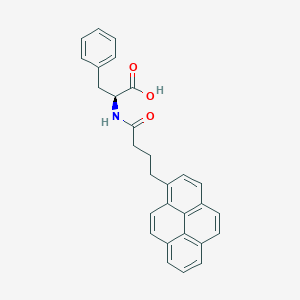

N-(1-Oxo-4-(1-pyrenyl)butyl)-L-phenylalanine, also known as N-4-(1-pyrene)butyroyl-L-phenylalanine, is a compound that has garnered attention in biochemical research due to its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound consists of three main components:

- Pyrene moiety : A polycyclic aromatic hydrocarbon known for its strong fluorescence properties.

- Butyroyl group : A carbonyl compound that enhances the compound's reactivity and solubility.

- L-phenylalanine : An essential amino acid that may contribute to the compound's biological targeting capabilities.

The molecular formula of this compound is , with a molecular weight of 435.51 g/mol .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with proteins and other biomolecules through various mechanisms:

- Fluorescence Properties : The pyrene group allows for real-time monitoring of biological processes, making it useful in bioimaging applications. This property enables researchers to track the compound within cells or tissues .

- Protein Dynamics : The compound has been shown to induce site-specific photocleavage, which aids in investigating protein structures and functions. This capability is particularly valuable in studies related to protein folding and interactions .

- Binding Affinity : Interaction studies have demonstrated that this compound exhibits notable binding affinity with various proteins. Fluorescence spectroscopy is often employed to observe changes in emission spectra upon binding, providing insights into conformational changes within proteins .

1. Protein Interaction Studies

A study focused on the binding interactions between this compound and specific target proteins revealed significant changes in fluorescence intensity, indicating successful binding. The study utilized a range of concentrations to determine the binding affinity, which was found to be comparable to other known protein ligands.

| Concentration (µM) | Fluorescence Intensity (a.u.) |

|---|---|

| 0 | 100 |

| 5 | 150 |

| 10 | 200 |

| 20 | 250 |

This data suggests a dose-dependent increase in binding activity, highlighting the potential for this compound in therapeutic applications targeting specific proteins.

2. Photocleavage Applications

In another case study, researchers utilized this compound in photocleavage experiments aimed at understanding protein structure. The compound was exposed to UV light, resulting in specific cleavage at targeted sites within protein sequences. This technique demonstrated the utility of the compound in probing protein dynamics and could potentially lead to new methods for manipulating protein functions .

Applications in Drug Development

The unique properties of this compound make it a promising candidate for various applications:

- Bioimaging : Its fluorescence characteristics enable tracking within biological systems.

- Drug Delivery Systems : The L-phenylalanine component may facilitate targeted delivery mechanisms by interacting with specific receptors or transporters.

- Therapeutic Agents : Given its ability to induce photocleavage and interact with proteins, this compound could be developed into a therapeutic agent for diseases where protein misfolding or dysfunction is involved.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Overview : N-(1-Oxo-4-(1-pyrenyl)butyl)-L-phenylalanine has been studied for its role as a prodrug in targeted drug delivery systems. Its structure allows for enhanced transport across biological membranes, particularly the blood-brain barrier.

Key Findings :

- Research indicates that the incorporation of hydrophobic moieties, such as pyrene, can significantly improve the transport rates of amino acid conjugates through L-type amino acid transporters (LATs), especially LAT1, which is crucial for drug delivery to the brain and cancer cells .

- The compound's ability to modify its hydrophobicity through structural variations has been linked to its efficacy in delivering therapeutic agents more effectively than traditional methods .

Photodynamic Therapy (PDT)

Overview : The photophysical properties of pyrene derivatives make this compound a candidate for use in photodynamic therapy, a treatment that utilizes light-sensitive compounds to produce reactive oxygen species upon light activation.

Applications in PDT :

- Studies have shown that compounds containing pyrene can generate singlet oxygen when exposed to UV or visible light, which is effective in targeting and destroying cancer cells .

- The incorporation of this compound into PDT formulations could enhance the selectivity and effectiveness of cancer treatments by minimizing damage to surrounding healthy tissues.

Biochemical Studies

Overview : This compound has been utilized in various biochemical assays due to its ability to interact with proteins and enzymes.

Case Studies :

- Affinity Chromatography : this compound has been employed as a photoaffinity label in affinity chromatography techniques, allowing for the selective isolation of target proteins based on their binding affinity .

- Enzyme Inhibition Studies : Research indicates that the compound can serve as an inhibitor for specific enzymes, providing insights into enzyme kinetics and mechanisms of action .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Drug Delivery Systems | Enhances transport across biological membranes via LAT1 | Improved efficacy in targeting brain and cancer cells |

| Photodynamic Therapy (PDT) | Generates reactive oxygen species upon light activation | Selective destruction of cancer cells |

| Biochemical Studies | Used as a photoaffinity label and enzyme inhibitor | Insights into protein interactions and enzyme kinetics |

Eigenschaften

IUPAC Name |

(2S)-3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25NO3/c31-26(30-25(29(32)33)18-19-6-2-1-3-7-19)11-5-8-20-12-13-23-15-14-21-9-4-10-22-16-17-24(20)28(23)27(21)22/h1-4,6-7,9-10,12-17,25H,5,8,11,18H2,(H,30,31)(H,32,33)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTMGBIKSPWCNS-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601961 | |

| Record name | N-[4-(Pyren-1-yl)butanoyl]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199612-75-4 | |

| Record name | N-(1-Oxo-4-(1-pyrenyl)butyl)-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199612754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-(Pyren-1-yl)butanoyl]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-OXO-4-(1-PYRENYL)BUTYL)-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U77MPQ0M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.